An In-Depth Technical Guide to the Physicochemical Characterization of 3-Fluoro-4-methylbenzamidine Hydrochloride
An In-Depth Technical Guide to the Physicochemical Characterization of 3-Fluoro-4-methylbenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the core physical properties of 3-Fluoro-4-methylbenzamidine hydrochloride (CAS No. 175277-88-0). As a compound of interest in medicinal chemistry and drug discovery, a thorough understanding of its physicochemical characteristics is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring quality control. This document moves beyond a simple listing of properties, offering detailed, field-proven experimental protocols for the elucidation of its structural and physical attributes. We delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. This guide is structured to empower researchers with the practical knowledge required for a robust characterization of this and similar novel chemical entities.
Introduction: The Significance of Physicochemical Profiling
3-Fluoro-4-methylbenzamidine hydrochloride is a substituted benzamidine derivative. The benzamidine moiety is a known pharmacophore, often utilized for its ability to mimic the guanidinium group of arginine, thereby interacting with a variety of biological targets, including serine proteases. The introduction of a fluorine atom and a methyl group to the benzene ring can significantly modulate the compound's electronic properties, lipophilicity, metabolic stability, and binding affinity.
A comprehensive physicochemical profile is the bedrock of any drug development program. It informs critical decisions regarding a compound's potential as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. This guide will systematically outline the methodologies to establish a definitive profile for 3-Fluoro-4-methylbenzamidine hydrochloride.
Core Molecular and Physical Properties
| Property | Data | Experimental Protocol |
| CAS Number | 175277-88-0[2] | N/A |
| Molecular Formula | C₈H₁₀ClFN₂[3] | Section 5: Mass Spectrometry |
| Molecular Weight | 188.63 g/mol [3] | Section 5: Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | To be determined | Section 3.1: Melting Point Determination |
| Solubility | To be determined | Section 3.2: Aqueous Solubility Determination |
| pKa | To be determined | Section 3.3: pKa Determination |
Experimental Protocols for Macroscopic Physical Properties
The following sections provide detailed, step-by-step protocols for determining the key macroscopic physical properties of 3-Fluoro-4-methylbenzamidine hydrochloride.
Melting Point Determination
Causality: The melting point is a critical indicator of a crystalline solid's purity.[4] A sharp melting range (typically < 2 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[5] This protocol employs the capillary method, a standard and reliable technique.
Protocol:
-
Sample Preparation: Ensure the 3-Fluoro-4-methylbenzamidine hydrochloride sample is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.[4]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[6]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Initial Determination: Heat the sample at a rapid rate (10-20 °C/min) to obtain an approximate melting range. This provides a target for a more precise measurement.
-
Accurate Determination: With a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[6]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.
Aqueous Solubility Determination
Causality: Aqueous solubility is a fundamental property that dictates a compound's bioavailability and formulation possibilities. For an ionizable compound like a hydrochloride salt, solubility is pH-dependent.[7] The shake-flask method at a physiologically relevant pH is a gold-standard technique for determining equilibrium solubility.[5]
Protocol:
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of 3-Fluoro-4-methylbenzamidine hydrochloride to a known volume of the pH 7.4 buffer in a sealed, clear container. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or orbital mixer for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
pKa Determination
Causality: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like a benzamidine, the pKa of its conjugate acid (the amidinium ion) determines the extent of its ionization at different pH values. This is critical for understanding its absorption and distribution in the body. Potentiometric titration is a precise method for determining pKa values.[8][9]
Protocol:
-
Sample Preparation: Accurately weigh a sample of 3-Fluoro-4-methylbenzamidine hydrochloride and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the amidinium ions have been neutralized. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives insights into the number and types of protons and their connectivity, while ¹³C NMR reveals the different carbon environments. For 3-Fluoro-4-methylbenzamidine hydrochloride, NMR is crucial for confirming the substitution pattern on the aromatic ring.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-4-methylbenzamidine hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved and free of particulate matter.[10]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Expected signals would include aromatic protons (likely in the 7-8 ppm range), a methyl group singlet, and broad signals for the amidinium protons.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the amidinium carbon.
-
Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-Fluoro-4-methylbenzamidine hydrochloride, FTIR can confirm the presence of the aromatic ring, C-N bonds, and N-H bonds.
Protocol:
-
Sample Preparation: As a solid, the sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a simple and rapid method.[7][11] Place a small amount of the powdered sample onto the ATR crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands. Key expected vibrations include:
-
Aromatic C-H stretching (~3100-3000 cm⁻¹)
-
N-H stretching of the amidinium group (broad, ~3300-3100 cm⁻¹)
-
C=N stretching of the amidinium group (~1650 cm⁻¹)
-
Aromatic C=C stretching (~1600-1450 cm⁻¹)
-
C-F stretching (~1250-1000 cm⁻¹)
-
Mass Spectrometry for Molecular Weight and Formula Confirmation
Causality: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[12] High-Resolution Mass Spectrometry (HRMS) can determine the accurate mass of a molecule with high precision, allowing for the unambiguous confirmation of its elemental composition.[13]
Protocol:
-
Sample Preparation: Prepare a dilute solution of 3-Fluoro-4-methylbenzamidine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion and Ionization: Infuse the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, pre-charged molecule.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode.
-
Data Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ (the cationic form of the free base). The measured accurate mass of this ion should be compared to the theoretical mass calculated from the molecular formula (C₈H₁₀FN₂). A mass accuracy of < 5 ppm provides high confidence in the assigned formula.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the characterization process.
Caption: Overall workflow for the physicochemical characterization.
Caption: Workflow for spectroscopic structural elucidation.
Conclusion: Establishing a Foundational Dataset
The comprehensive physicochemical characterization of newly synthesized compounds like 3-Fluoro-4-methylbenzamidine hydrochloride is a cornerstone of modern drug discovery and development.[2] By systematically applying the detailed experimental protocols outlined in this guide for structural elucidation, purity assessment, and the determination of key drug-like properties, researchers can build a robust and reliable data package for each new chemical entity. This foundational dataset is essential for making informed decisions, mitigating risks in later-stage development, and ultimately accelerating the journey from a promising molecule to a potential therapeutic.
References
-
Fiveable. High-Resolution Mass Spectrometry Definition. Available from: [Link]
-
Chemistry LibreTexts. 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. (2024-07-30). Available from: [Link]
-
LCGC International. Quantifying Small Molecules by Mass Spectrometry. Available from: [Link]
-
ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. (2024-05-30). Available from: [Link]
-
PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985-03). Available from: [Link]
-
University of Calgary. Melting point determination. Available from: [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]
-
ResearchGate. Theoretical Calculation of pKa Values of Amidines in Aqueous Solution Using an Implicity Solvation Model. Available from: [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. (2023-09-20). Available from: [Link]
-
PubMed. Development of Methods for the Determination of pKa Values. (2013-08-08). Available from: [Link]
-
Mettler Toledo. DETERMINATION OF MELTING POINTS. Available from: [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). Available from: [Link]
-
University of Massachusetts Lowell. Using Melting Point to Determine Purity of Crystalline Solids. (2009-05-18). Available from: [Link]
-
University of Cambridge. NMR Sample Preparation. Available from: [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]
-
ResearchGate. Titration experiment to estimate the pKa of an amidine in peptide structure and comparison to a more solvent-exposed benzamide …. Available from: [Link]
-
SpectraBase. Benzamidine HCl. Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]
-
University of Central Arkansas. Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Available from: [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]
-
PubMed. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. (2023-02-02). Available from: [Link]
Sources
- 1. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chm.uri.edu [chm.uri.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. agilent.com [agilent.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 13. fiveable.me [fiveable.me]
